molecular formula C6H16Cl2N2O3 B1143193 L-hydroxylysine (dihydrochloride) CAS No. 172213-74-0

L-hydroxylysine (dihydrochloride)

Cat. No.: B1143193
CAS No.: 172213-74-0
M. Wt: 235.11 g/mol
InChI Key: WUHHWACUVRCFHE-CIFXRNLBSA-N
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Description

L-hydroxylysine (dihydrochloride) is a hydroxylated amino acid derivative of lysine that arises from post-translational modification . Lysine is converted into 5-hydroxylysine by lysyl hydroxylase, an oxoenzyme that catalyzes the hydroxylation of carbon -5 in lysyl residues found in proteins or peptides .


Synthesis Analysis

The co-elution of the synthetic, hydroxylysine-containing peptide and the endogenous +16 Da modified peptide derived from mAb1 provides further supporting evidence for the hydroxylysine assignment . Hydroxylation is an important post-translational modification and closely related to various diseases .


Molecular Structure Analysis

L-hydroxylysine (dihydrochloride) has a molecular formula of C6H16Cl2N2O3 . Its IUPAC name is 2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride . The molecular weight is 235.11 g/mol .


Chemical Reactions Analysis

Hydroxylation is one of the important protein reversible post-translational modifications . During the chemical process of hydroxylation, an amino acid residue is modified by the attachment of at least one hydroxyl group .


Physical and Chemical Properties Analysis

L-hydroxylysine (dihydrochloride) has a molecular weight of 235.11 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 5 . The exact mass is 234.0537978 g/mol .

Scientific Research Applications

  • Bioproduction of Hydroxylysine : Hydroxylysine can be efficiently produced from L-lysine using lysine hydroxylases from diverse microorganisms. This process has potential applications in industrial bioprocess technologies (Hara et al., 2017).

  • Inhibition of Growth in Saccharomyces : Hydroxylysine acts as a growth inhibitor in Saccharomyces for a period, indicating a regulatory role in cellular processes. This effect is reversed by the presence of lysine (Sinha et al., 1971).

  • Collagen Modification : Hydroxylysine and its glycosylated forms are important for collagen modifications. The lysyl hydroxylase 3 (LH3) enzyme plays a key role in producing hydroxylysine and its glycosylated forms, crucial for collagenous sequences in various proteins (Myllylä et al., 2007).

  • Identification in Proteins : A method called iHyd-LysSite (EPSV) has been developed to identify hydroxylysine sites in proteins, which is significant given the difficulty of experimental identification. This in silico technique offers an alternative approach for identifying hydroxylysine sites in proteins (Mahmood et al., 2020).

  • Metabolic Studies : Research on the metabolism of hydroxylysine in rats and its conversion to various degradation products provides insights into its biochemical pathways and potential applications in understanding metabolic disorders (Polan et al., 1967).

  • Role in Collagen Biosynthesis : Studies show that hydroxylysine is critical in collagen biosynthesis and extrusion, highlighting its importance in tissue formation and potential therapeutic applications (Christner & Rosenbloom, 1971).

  • Glycosylation and Collagen Assembly : Glycosylation of hydroxylysines is crucial for the secretion and assembly of types IV and VI collagens, suggesting its role in extracellular matrix formation and potential in studying diseases related to collagen defects (Sipilä et al., 2007).

Mechanism of Action

Target of Action

L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .

Mode of Action

L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .

Biochemical Pathways

The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .

Result of Action

The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .

Action Environment

The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .

Safety and Hazards

L-hydroxylysine (dihydrochloride) may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for L-hydroxylysine (dihydrochloride) involves the conversion of lysine to L-hydroxylysine, followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "Lysine", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Lysine is first oxidized to form L-hydroxylysine using hydrogen peroxide and sodium hydroxide as the oxidizing agents.", "The resulting L-hydroxylysine is then reacted with hydrochloric acid to form the dihydrochloride salt of L-hydroxylysine.", "The dihydrochloride salt is then purified through recrystallization to obtain the final product." ] }

CAS No.

172213-74-0

Molecular Formula

C6H16Cl2N2O3

Molecular Weight

235.11 g/mol

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1

InChI Key

WUHHWACUVRCFHE-CIFXRNLBSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl

SMILES

C(CC(C(=O)O)N)C(CN)O.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl.Cl

Origin of Product

United States

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